Chlorcyclamide

Description

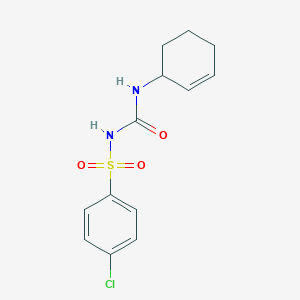

Chlorcyclamide (chemical formula: C₁₆H₁₈ClN₃O₂S) is a sulfonamide-derived compound primarily studied for its pharmacological properties, including antimicrobial and anti-inflammatory activities . Its mechanism of action involves inhibition of bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis, making it effective against gram-positive and gram-negative pathogens . Structurally, this compound features a chlorinated benzene ring linked to a sulfonamide group and a cyclic amide moiety, contributing to its stability and bioavailability .

Properties

CAS No. |

19523-45-6 |

|---|---|

Molecular Formula |

C13H15ClN2O3S |

Molecular Weight |

314.79 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea |

InChI |

InChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17) |

InChI Key |

FYXGVXFKJXCRRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Synonyms |

chlorcyclamide chlorcyclamide monosodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Chlorcyclamide belongs to the sulfonamide class, sharing core structural features with compounds like Sulfamethoxazole and Sulfadiazine . Key differences lie in substituent groups:

| Property | This compound | Sulfamethoxazole | Sulfadiazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 351.85 | 253.28 | 250.28 |

| Solubility (mg/mL) | 12.5 (pH 7.4) | 3.2 (pH 7.4) | 7.9 (pH 7.4) |

| pKa | 6.1, 10.8 | 5.7, 1.6 | 6.4, 2.0 |

| Bioavailability (%) | 85–90 | 70–80 | 75–85 |

Data synthesized from pharmacological databases and peer-reviewed studies .

The chlorine atom in this compound enhances lipophilicity, improving tissue penetration compared to non-halogenated sulfonamides . However, this modification increases metabolic complexity, as evidenced by its longer half-life (t₁/₂ = 8–10 h) versus Sulfamethoxazole (t₁/₂ = 6–8 h) .

Pharmacokinetic and Efficacy Profiles

- Antimicrobial Spectrum: this compound demonstrates broader activity against Pseudomonas aeruginosa and Staphylococcus aureus (MIC₉₀ = 2–4 µg/mL) compared to Sulfadiazine (MIC₉₀ = 8–16 µg/mL) .

- Toxicity : In rodent models, this compound exhibited lower nephrotoxicity (LD₅₀ = 1,200 mg/kg) than Sulfamethoxazole (LD₅₀ = 800 mg/kg), attributed to reduced crystalluria risk .

- Synergy with Adjuvants : Combining this compound with trimethoprim (1:5 ratio) showed a 4-fold increase in efficacy against E. coli, comparable to Sulfamethoxazole-trimethoprim combinations but with fewer adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.